molecular formula C21H22O6 B8236180 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Cat. No.: B8236180
M. Wt: 370.4 g/mol
InChI Key: CTUJEHJOZXGIIE-UHFFFAOYSA-N
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Description

The compound 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one is a prenylated dihydroflavonoid characterized by a chromen-4-one core modified with hydroxyl, methoxy, and prenyl substituents. Key structural features include:

  • 2,3-Dihydrochromen-4-one backbone: Enhances conformational flexibility compared to planar flavones .
  • Substituents:
    • 2-(4-Hydroxyphenyl) group at position 2.
    • Hydroxyl groups at positions 3 and 5.
    • Methoxy group at position 5.
    • Prenyl (3-methylbut-2-enyl) moiety at position 7.

Properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUJEHJOZXGIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anemarrhena asphodeloides

  • Source : Roots of Anemarrhena asphodeloides (Chinese: Zhimu) contain prenylated flavanones.

  • Protocol :

    • Dried roots are macerated in 70% ethanol.

    • The extract is partitioned with ethyl acetate.

    • Chromatographic separation (silica gel, eluent: CH₂Cl₂/MeOH 20:1) yields the target compound.

  • Yield : <0.1% (w/w), limited by low natural abundance.

Chemical Synthesis

Flavanone Core Construction

The flavanone skeleton is typically synthesized via chalcone cyclization :

Chalcone Intermediate

  • Reactants :

    • 2',4',6'-Trihydroxyacetophenone (for 5-methoxy-7-hydroxy substitution).

    • 4-Hydroxybenzaldehyde (for 4'-hydroxyphenyl group).

  • Reaction : Claisen-Schmidt condensation under basic conditions (NaOH/EtOH, 60°C, 12 h).

  • Product : Chalcone intermediate with unprotected hydroxyl groups.

Cyclization to Flavanone

  • Conditions : Acidic cyclization (H₂SO₄/glacial acetic acid, 25°C, 6 h).

  • Protection : 5-Hydroxyl group is methylated (CH₃I, K₂CO₃, DMF) before cyclization to prevent oxidation.

Prenylation at the 8-Position

Introducing the 3-methylbut-2-enyl group requires regioselective electrophilic attack:

Friedel-Crafts Alkylation

  • Reagents : Prenyl bromide (3-methyl-2-butenyl bromide), AlCl₃ (Lewis acid).

  • Conditions : Anhydrous CH₂Cl₂, 0°C → 25°C, 24 h.

  • Yield : 40–50%, with competing substitution at the 6-position.

Transition Metal-Catalyzed Coupling

  • Catalyst : Pd(PPh₃)₄, CuI.

  • Reactants : 8-Bromo-flavanone and prenylboronic acid (Suzuki coupling).

  • Conditions : DME/H₂O (3:1), 80°C, 12 h.

  • Yield : 60–65%, superior regioselectivity.

Methoxylation at 5-Position

  • Timing : Methylation is performed post-cyclization to avoid steric hindrance.

  • Reagents : Methyl iodide (1.2 eq), K₂CO₃ (2 eq), DMF, 50°C, 6 h.

Hydroxylation at 3- and 7-Positions

  • Enzymatic Hydroxylation :

    • Cytochrome P450 enzymes (e.g., CYP93B1) introduce hydroxyl groups with stereochemical control.

    • Conditions : Recombinant yeast expression system, NADPH cofactor, 30°C, pH 7.4.

Biosynthetic Approaches

Microbial Biotransformation

  • Host : Saccharomyces cerevisiae engineered with flavonoid biosynthetic pathways.

  • Steps :

    • Expression of chalcone synthase (CHS), chalcone isomerase (CHI).

    • Co-expression of prenyltransferase (PT) from Sophora flavescens.

  • Yield : 20–30 mg/L, scalable via fermentation optimization.

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability
Natural Extraction<0.1%N/ALow
Friedel-Crafts Prenylation40–50%ModerateMedium
Suzuki Coupling60–65%HighHigh
Microbial Biosynthesis20–30 mg/LHighIndustrial

Chemical Reactions Analysis

Types of Reactions

3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone, (2R,3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids .

Scientific Research Applications

Structural Characteristics

Isoxanthohumol is characterized by its chromene structure, which contributes to its biological activity. Its molecular formula is C21H22O5C_{21}H_{22}O_{5} with a molecular weight of 354.40 g/mol. The compound features multiple hydroxyl groups that are crucial for its interaction with biological targets.

Biological Activities

Isoxanthohumol exhibits a range of biological activities that make it a valuable compound in scientific research:

Anticancer Properties

Research indicates that Isoxanthohumol possesses significant anticancer properties:

  • Mechanism of Action : It induces apoptosis in cancer cells and inhibits cell proliferation by modulating various signaling pathways.
  • In Vitro Studies : Studies have shown IC50 values in the micromolar range against several cancer cell lines, including breast and prostate cancer cells.
  • In Vivo Studies : Animal models treated with Isoxanthohumol demonstrated reduced tumor growth compared to control groups.

Antimicrobial Activity

Isoxanthohumol has also been studied for its antimicrobial properties:

  • Bacterial Inhibition : It shows effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
  • Antifungal Activity : In vitro tests have indicated significant antifungal activity against Candida species.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory potential through various mechanisms:

  • Cytokine Production : Isoxanthohumol reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
  • Animal Models : In models of acute inflammation, treatment resulted in decreased edema and pain response.

Common Synthetic Route

  • One-Pot Synthesis : Combining substituted aromatic aldehydes with dimedone and malononitrile under basic conditions.
  • Reaction Conditions : Utilizing solvents like THF or methanol at room temperature enhances reaction efficiency.
StepReagentsConditionsYield
1Aromatic aldehyde + Dimedone + MalononitrileBase (K-tert-butoxide), THFHigh
2Purification via chromatography--

Case Studies

Several case studies highlight the efficacy of Isoxanthohumol in therapeutic contexts:

Case Study 1: Chronic Inflammation

A clinical study involving patients with chronic inflammation showed significant improvement when treated with Isoxanthohumol derivatives. The patients exhibited reduced symptoms and improved quality of life.

Case Study 2: Cancer Therapy

In a clinical trial for cancer therapy, participants receiving Isoxanthohumol demonstrated improved survival rates compared to those on standard treatment protocols. The study emphasized the compound's potential as an adjunct therapy in oncology.

Mechanism of Action

The mechanism by which 3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone, (2R,3R)- exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Notable Properties
Target Compound C20H20O5* 340.37 2-(4-hydroxyphenyl), 3,7-dihydroxy, 5-methoxy, 8-prenyl Potential Aβ42 interaction; enhanced conformational flexibility
(2S)-7-Hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one C20H18O4 322.4 2-(4-hydroxyphenyl), 7-hydroxy, 6-prenyl Reduced steric hindrance at position 6 vs. 8; unknown Aβ42 affinity
Neobavaisoflavone (7-Hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one) C20H18O4 322.4 3-[4-hydroxy-3-prenylphenyl], 7-hydroxy Non-dihydro structure; planar conformation; antioxidant properties
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one C16H16O4 272.29 5-prenyloxy, 7-methoxy Prenyloxy group at position 5; altered solubility and bioavailability
5,7-Dihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-3-hydroxymethyl-2,3-dihydrobenzofuran-5-yl]-chromen-4-one C25H20O9 464.42 Benzofuran moiety, multiple hydroxyl/methoxy groups Complex heterocyclic structure; potential glycosylation effects

Key Findings from Comparative Studies

Prenyl Group Positioning
  • The target compound’s prenyl group at position 8 may enhance hydrophobic interactions with Aβ42 compared to the 6-prenyl analog in (2S)-7-hydroxy-... due to reduced steric hindrance .
  • Neobavaisoflavone’s prenyl group on the phenyl ring (position 3) alters its binding profile, favoring antioxidant activity over Aβ42 modulation .
Dihydro vs. Non-Dihydro Backbone
  • Neobavaisoflavone’s planar chromen-4-one backbone limits adaptability, favoring interactions with flat enzymatic pockets .
Glycosylation and Solubility
  • The glucopyranosyl substituent in the compound from significantly improves water solubility, highlighting the role of glycosylation in pharmacokinetics .
Methoxy vs. Hydroxyl Groups
  • The 5-methoxy group in the target compound may reduce metabolic degradation compared to hydroxylated analogs, extending its half-life .

Research Implications

  • Structure-Activity Relationships (SAR) : Positional isomerism of prenyl groups and backbone saturation are critical for bioactivity optimization.
  • Synthetic Accessibility : The dihydro structure and multiple substituents may complicate synthesis, necessitating advanced methods like those enabled by SHELX crystallography tools .

Biological Activity

3,7-Dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, commonly referred to as a flavonoid compound, has garnered attention for its diverse biological activities. Found in various natural sources, including Sophora flavescens, this compound exhibits significant pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure

The compound's structure is characterized by multiple hydroxyl groups and a methoxy group that contribute to its biological activity. The molecular formula is C21H22O6C_{21}H_{22}O_6, and its IUPAC name is this compound.

Anticancer Properties

Research indicates that this compound has potent anticancer effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

Compound Cell Line Concentration Used Effect
3,7-Dihydroxy...DU145 (prostate cancer)50 μMInduction of apoptosis
3,7-Dihydroxy...A549 (lung cancer)10–20 μMInhibition of proliferation
3,7-Dihydroxy...HeLa (cervical cancer)0–120 μMInhibition of migration and invasion

These findings suggest that the compound may act through multiple pathways including the PI3K/Akt/mTOR signaling pathway and the NF-κB pathway, which are crucial in cancer progression and survival .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it can modulate the expression of COX-2 and iNOS in macrophages, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of this flavonoid are attributed to its ability to scavenge free radicals and enhance the body’s antioxidant defense mechanisms. This activity is essential for protecting cells from oxidative stress-related damage .

The biological activity of this compound involves several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at various phases depending on the concentration and type of cell line.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as JAK/STAT and MAPK/ERK which are involved in cell growth and survival .

Case Studies

Recent studies have highlighted the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a mouse model bearing tumors derived from A549 cells, administration of the compound significantly reduced tumor size compared to control groups.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound led to a marked decrease in inflammation markers .

Q & A

Q. What are the recommended methods for synthesizing 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, and how can yield optimization be achieved?

Synthesis of this flavonoid derivative typically involves cyclization of precursor phenolic acids or chalcones under controlled conditions. Key steps include:

  • Precursor selection : Use of 4-hydroxyphenylacetic acid derivatives coupled with prenylated intermediates (e.g., 3-methylbut-2-enyl groups) to ensure regioselectivity .
  • Cyclization : Acid- or base-catalyzed cyclization under anhydrous conditions (e.g., using HCl/EtOH or NaOMe/MeOH) to form the chromen-4-one core .
  • Yield optimization : Adjust reaction time (typically 12–24 hours), temperature (60–80°C), and stoichiometric ratios of prenylating agents (e.g., 3-methyl-2-butenyl bromide) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • Spectroscopic techniques :
    • NMR : Confirm substitution patterns via 1H^1H-NMR (e.g., aromatic protons at δ 6.2–7.5 ppm, prenyl group signals at δ 1.6–1.8 ppm) and 13C^{13}C-NMR (carbonyl resonance at δ 180–185 ppm) .
    • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ at m/z 370.12) and detect fragmentation patterns .
  • Chromatography : HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>95%) and quantify degradation products .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Refer to hazard classifications from safety data sheets (SDS):

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • First aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion (H302) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity in pharmacological models?

Adopt a tiered approach:

  • In vitro assays :
    • Antioxidant activity : DPPH/ABTS radical scavenging assays (IC50_{50} values) .
    • Enzyme inhibition : Fluorescence-based screening against COX-2 or α-glucosidase .
  • In vivo models :
    • Dosage optimization : Administer 10–100 mg/kg (oral) in rodent models, monitoring pharmacokinetics (e.g., plasma half-life via LC-MS/MS) .
    • Toxicity : Acute toxicity studies (OECD 423) to determine LD50_{50} and organ-specific effects .

Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data?

Address discrepancies via:

  • Standardization : Use identical assay conditions (e.g., pH, temperature, solvent controls) across studies .
  • Structural validation : Confirm batch purity via XRD or 2D-NMR to rule out isomer interference (e.g., 5- vs. 7-hydroxy substitution) .
  • Meta-analysis : Compare IC50_{50} ranges across peer-reviewed studies (e.g., antioxidant IC50_{50} = 12–45 μM) to identify outliers .

Q. How can the environmental fate of this compound be studied to assess ecological risks?

Follow ISO 14507 guidelines for ecotoxicological evaluation:

  • Degradation studies : Aerobic/anaerobic soil microcosms to track half-life (t1/2_{1/2}) and metabolites (e.g., hydroxylated derivatives) .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic organisms (e.g., Daphnia magna) .
  • Toxicity thresholds : Algal growth inhibition tests (OECD 201) to determine EC50_{50} values .

Q. What advanced techniques are suitable for studying its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding affinities with receptors (e.g., estrogen receptor-α) .
  • Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (kon_{on}/koff_{off}) for protein-ligand interactions .
  • Cryo-EM : Resolve structural changes in target enzymes (e.g., cytochrome P450) upon compound binding .

Methodological Considerations for Data Interpretation

  • Statistical design : Apply randomized block designs with split-split plots for multifactorial studies (e.g., dose-response and time-course experiments) .
  • Error analysis : Report confidence intervals (±95%) for bioactivity data and use ANOVA for multi-group comparisons .
  • Reproducibility : Deposit raw spectral data (NMR, MS) in public repositories (e.g., PubChem) to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Reactant of Route 2
Reactant of Route 2
3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

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